5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a quinoline derivative, and a furan ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit various biological targets .
Mode of Action
It’s known that similar compounds interact with their targets, leading to various cellular changes .
Biochemical Pathways
Related compounds have been shown to impact a variety of biochemical pathways .
Result of Action
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds.
Preparation Methods
The synthesis of 5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a quinoline derivative followed by the formation of the furan ring and subsequent amide formation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has potential as a bioactive compound in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and furan-containing molecules. For example:
5-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring. The uniqueness of 5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-12-5-4-11(20-12)14(19)16-9-2-3-10-8(7-9)1-6-13(18)17-10/h2-5,7H,1,6H2,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBVRTVLSQTMBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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